The Strategic Integration of 3-Fluoro-2-methoxy-6-methylbenzoic Acid in Modern Drug Discovery: Structural Profiling and Analytical Methodologies
The Strategic Integration of 3-Fluoro-2-methoxy-6-methylbenzoic Acid in Modern Drug Discovery: Structural Profiling and Analytical Methodologies
As a Senior Application Scientist, I approach the characterization and utilization of fluorinated building blocks not merely as a synthetic exercise, but as a rigid, self-validating system where every analytical parameter directly informs downstream biological efficacy. 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8)[1] is a highly specialized aromatic scaffold. The strategic incorporation of fluorine, alongside methoxy and methyl substituents, profoundly alters the molecule's physicochemical properties, offering a powerful tool to fine-tune compounds for specific medicinal applications[2].
This technical guide deconstructs the molecular weight, formula, and structural logic of this compound, providing researchers with self-validating analytical protocols and synthetic workflows to accelerate structure–activity relationship (SAR) exploration[3].
Physicochemical Profiling & Structural Logic
The molecular formula C₉H₉FO₃ and its corresponding molecular weight of 184.16 g/mol [1] dictate the stoichiometric boundaries of our synthetic workflows. However, the true value of this building block lies in the spatial arrangement of its functional groups.
Quantitative Data Summary
The following table synthesizes the core quantitative parameters of the compound, mapping each metric to its practical significance in drug design.
| Property | Value | Causality / Significance |
| Molecular Formula | C₉H₉FO₃[1] | Defines the exact atomic composition and stoichiometry for synthetic planning. |
| Molecular Weight | 184.16 g/mol [1] | Critical for precise molarity calculations in high-throughput coupling reactions. |
| Exact Mass | 184.0536 Da | The theoretical target mass for High-Resolution Mass Spectrometry (HRMS) verification. |
| CAS Registry Number | 1427395-63-8[1] | Unique identifier for procurement, database indexing, and patent landscaping. |
| TPSA | 46.53 Ų[1] | Optimal for membrane permeability; indicates excellent oral bioavailability potential. |
| LogP (Calculated) | 1.84[1] | Favorable lipophilicity for fragment-based drug discovery (FBDD) without excessive hydrophobicity. |
Logical Relationship of Functional Groups
The di-ortho substitution pattern (methoxy at C2, methyl at C6) forces the carboxylic acid out of the aromatic plane, creating a highly specific conformational lock. Simultaneously, the fluorine at C3 modulates the electronic density of the ring, improving metabolic stability by blocking enzymatic breakdown at that position[3].
Figure 1: Logical relationship and causal effects of functional groups on the C9H9FO3 scaffold.
Self-Validating Analytical Methodologies
Trust in a building block begins with rigorous, self-validating analytical verification. To confirm the molecular weight (184.16) and formula (C₉H₉FO₃), we employ an orthogonal approach utilizing HRMS and multinuclear NMR.
Figure 2: Self-validating analytical workflow for C9H9FO3 structural verification.
Protocol A: HRMS Verification of Molecular Weight
Causality Focus: The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal choice to prevent fragmentation artifacts common in positive ion mode.
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Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to establish a 1 mg/mL stock solution.
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Dilution: Dilute the stock to 1 µg/mL using a solvent matrix of H₂O/MeOH (50:50, v/v) containing 0.1% Formic Acid.
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Ionization: Inject 5 µL into the ESI-TOF mass spectrometer operating in Negative Ion Mode (ESI-).
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Acquisition & Validation: Scan across m/z 100–500. Identify the monoisotopic [M-H]⁻ peak. The theoretical exact mass of the anion is 183.046 m/z (184.0536 Da - 1.0078 Da). A mass error of < 5 ppm validates the C₉H₉FO₃ formula.
Protocol B: NMR Structural Elucidation
Causality Focus: DMSO-d₆ is selected as the solvent because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, yielding a sharp, distinct -OH proton signal.
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Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
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¹H NMR (400 MHz): Acquire 16 scans. Key validations include the methoxy singlet (~3.8 ppm, 3H), the methyl singlet (~2.3 ppm, 3H), and the highly deshielded carboxylic acid proton (>12.0 ppm, 1H).
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¹⁹F NMR (376 MHz): Acquire 16 scans with proton decoupling. The single resonance confirms the singular fluorine atom, with its chemical shift validating the ortho-methoxy/meta-carboxyl environment.
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¹³C NMR (100 MHz): Acquire 256 scans. Verify the presence of exactly 9 distinct carbon environments, confirming the C₉ backbone.
Synthetic Integration: Sterically Hindered Amide Coupling
In medicinal chemistry, fluorinated benzoic acids are predominantly utilized to synthesize robust benzamide derivatives[2]. However, the di-ortho substitution of 3-Fluoro-2-methoxy-6-methylbenzoic acid creates immense steric hindrance at the carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields.
Protocol C: HATU-Mediated Amidation Workflow
Causality Focus: HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, and the intermediate uronium salt forms rapidly enough to overcome the steric shielding provided by the 2-methoxy and 6-methyl groups.
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Activation: In an oven-dried flask under N₂, dissolve 1.0 eq (184.16 mg, 1.0 mmol) of 3-Fluoro-2-methoxy-6-methylbenzoic acid in 10 mL of anhydrous DMF (0.1 M).
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Reagent Addition: Add 1.2 eq of HATU, followed by 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
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Amine Coupling: Add 1.1 eq of the target primary or secondary amine. Stir continuously at room temperature for 4 to 12 hours (monitor via LC-MS).
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with 5% LiCl aqueous solution to remove residual DMF.
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Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure fluorinated benzamide.
Conclusion
The precise molecular weight (184.16 g/mol ) and formula (C₉H₉FO₃) of 3-Fluoro-2-methoxy-6-methylbenzoic acid represent more than just numbers; they define a highly optimized, sterically locked, and metabolically stable building block. By adhering to the self-validating analytical and synthetic protocols outlined above, drug development professionals can seamlessly integrate this scaffold into advanced medicinal chemistry pipelines, leveraging the unique properties of fluorine to drive therapeutic innovation.
